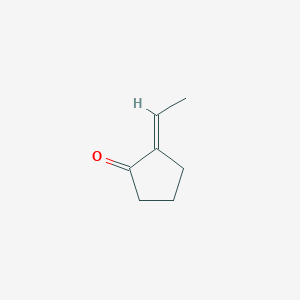

(2E)-2-ethylidenecyclopentanone

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H10O |

|---|---|

Molecular Weight |

110.15 g/mol |

IUPAC Name |

(2E)-2-ethylidenecyclopentan-1-one |

InChI |

InChI=1S/C7H10O/c1-2-6-4-3-5-7(6)8/h2H,3-5H2,1H3/b6-2+ |

InChI Key |

XUESHTLXMCHZSD-QHHAFSJGSA-N |

Isomeric SMILES |

C/C=C/1\CCCC1=O |

Canonical SMILES |

CC=C1CCCC1=O |

Origin of Product |

United States |

Synthetic Methodologies for 2e 2 Ethylidenecyclopentanone and Its Analogs

Classical Condensation Approaches

For decades, the formation of α,β-unsaturated carbonyl compounds has relied heavily on condensation strategies. psu.edu These methods, primarily the Aldol (B89426) condensation and Wittig-type reactions, are foundational in organic synthesis for creating carbon-carbon double bonds adjacent to a carbonyl group. psu.edubeilstein-journals.org

The Aldol condensation is a cornerstone reaction for forming α,β-unsaturated ketones. The synthesis of (2E)-2-ethylidenecyclopentanone can be achieved through the base or acid-catalyzed cross-Aldol reaction between cyclopentanone (B42830) and acetaldehyde (B116499). uni-muenchen.dechemtube3d.com

The reaction proceeds in two main stages. First, under basic or acidic conditions, cyclopentanone forms an enolate or enol, respectively. chemtube3d.com This nucleophilic intermediate then attacks the electrophilic carbonyl carbon of acetaldehyde. The resulting aldol addition product, a β-hydroxy ketone, readily undergoes dehydration (elimination of a water molecule) under the reaction conditions to yield the more stable, conjugated α,β-unsaturated ketone, this compound. One documented synthesis reports a yield of 18% for this transformation. uni-muenchen.de

Table 1: Aldol Condensation for this compound

| Reactant 1 | Reactant 2 | Key Intermediate | Product | Typical Conditions |

|---|---|---|---|---|

| Cyclopentanone | Acetaldehyde | 3-hydroxy-2-ethylcyclopentan-1-one | This compound | Acid or Base Catalysis |

The Wittig reaction provides a powerful and reliable alternative for converting ketones into alkenes. wikipedia.orgadichemistry.com To synthesize this compound, cyclopentanone is treated with a phosphorus ylide, specifically ethylidenetriphenylphosphorane (Ph₃P=CHCH₃). This ylide, often referred to as a Wittig reagent, is typically generated in situ by deprotonating the corresponding phosphonium (B103445) salt (ethyltriphenylphosphonium bromide) with a strong base. wikipedia.orgacs.org

The mechanism involves the nucleophilic attack of the ylide's carbanion on the carbonyl carbon of cyclopentanone. chemistrysteps.com This leads to the formation of a four-membered ring intermediate known as an oxaphosphetane. chemistrysteps.comorganic-chemistry.org The unstable oxaphosphetane then collapses, breaking the carbon-oxygen and phosphorus-carbon bonds and forming a new carbon-carbon double bond and a very stable phosphorus-oxygen double bond in the by-product, triphenylphosphine (B44618) oxide. adichemistry.comchemistrysteps.com The formation of this highly stable P=O bond is the primary driving force for the reaction. adichemistry.com

Advanced Catalytic Syntheses

In recent years, the field of organic synthesis has been revolutionized by the emergence of transition metal catalysis, with gold catalysts, in particular, showing exceptional proficiency in activating alkynes. beilstein-journals.orgnih.gov These advanced methods provide novel and atom-economical pathways to cyclic enones. psu.edu

Gold catalysts exhibit a unique affinity for carbon-carbon triple bonds (alkynes), activating them towards nucleophilic attack. psu.edunih.gov This property has been harnessed to develop innovative cyclization reactions that form cyclic enones from acyclic precursors.

A significant advancement in enone synthesis is the gold-catalyzed intramolecular alkyne-carbonyl metathesis. beilstein-journals.orgresearchgate.net This reaction serves as an efficient, atom-economical alternative to the Wittig reaction. psu.edu In a pioneering study, it was demonstrated that tethered alkynyl ketones could undergo cyclization to form conjugated cyclic enones under mild conditions using a gold catalyst. psu.edubeilstein-journals.orgnih.gov

The proposed mechanism involves the activation of the alkyne by the gold catalyst, followed by an intramolecular attack of the tethered carbonyl oxygen onto the activated alkyne. beilstein-journals.orgnih.gov This forms a cyclic oxonium intermediate, which then rearranges through a proposed [2+2] cycloaddition-type pathway to generate an oxetenium intermediate. psu.edubeilstein-journals.orgnih.gov Subsequent electronic reorganization leads to the formation of the cyclic enone product. This methodology has been successfully applied to form various five- and six-membered ring systems. psu.edubeilstein-journals.org

Table 2: Gold-Catalyzed Alkyne-Carbonyl Metathesis

| Substrate Type | Catalyst | Key Intermediate | Product Type |

|---|---|---|---|

| Tethered Alkynyl Ketone | Gold(I) or Gold(III) Complexes | Oxetenium Intermediate | Cyclic Enone |

Gold-catalyzed rearrangements of alkynyl epoxides represent another sophisticated route to cyclic enones. In a notable example, 2-alkynyl aryl epoxides were subjected to a gold catalyst with the expectation of forming naphthols. psu.edubeilstein-journals.org Surprisingly, the reaction yielded acylindene derivatives, which are a class of cyclic enones, as the main products. psu.edubeilstein-journals.orgnih.gov

This transformation highlights the unique reactivity imparted by gold catalysts. The reaction proceeds through a complex cascade where the gold catalyst likely interacts with the alkyne, prompting a rearrangement involving the epoxide ring to ultimately furnish the cyclic enone structure. beilstein-journals.orgresearchgate.net This unexpected outcome underscores the potential for discovering novel synthetic pathways through gold catalysis. nih.govresearchgate.net

Multicomponent Reaction Development for Cyclopentanone Derivatives

Multicomponent reactions (MCRs) have emerged as a powerful tool for the synthesis of complex molecules from simple starting materials in a single step, embodying the principles of atom economy and procedural simplicity. beilstein-journals.org The development of MCRs for cyclopentanone derivatives has provided efficient access to a diverse range of structures.

One notable approach involves the reaction of arylamines, isatin (B1672199), and cyclopentane-1,3-dione in acetic acid at room temperature, which yields novel spiro[dihydropyridine-oxindole] derivatives. beilstein-journals.org While not directly producing this compound, this method highlights the utility of cyclopentane-1,3-dione as a versatile building block in MCRs. A plausible mechanism for such three-component reactions involves an initial aldol addition of isatin with cyclopentane-1,3-dione, followed by further reaction with the arylamine. beilstein-journals.org

Furthermore, copper-catalyzed MCRs have been developed for the synthesis of diverse spirotetrahydrocarbazoles. nih.gov These reactions utilize 2-methylindole, aromatic aldehydes, and various cyclic dienophiles, showcasing the potential of metal catalysis in expanding the scope of MCRs for constructing complex heterocyclic systems that can incorporate cyclopentanone moieties. nih.gov

Zirconocene-mediated reactions also offer a pathway to cyclopentenone derivatives. For instance, zirconacyclopentenes can react to form cyclopentenones, while zirconacyclopentadienes can be used to synthesize cyclopentadienones. thieme.de These methods provide alternative strategies for accessing the core cyclopentanone scaffold.

The following table summarizes a representative multicomponent reaction for the synthesis of a cyclopentanone derivative:

| Reactants | Catalyst/Solvent | Product | Yield |

| Arylamine, Isatin, Cyclopentane-1,3-dione | Acetic Acid | Spiro[dihydropyridine-oxindole] | Satisfactory |

Copper-Catalyzed Coupling Reactions for Substituted Enones

Copper-catalyzed coupling reactions have become a cornerstone in the synthesis of substituted enones due to the low cost and low toxicity of copper catalysts. These methods offer a direct and efficient means to introduce a variety of substituents onto the enone framework.

A significant advancement in this area is the copper-catalyzed four-component coupling reaction of internal alkynes, alkyl halides, bis(pinacolato)diboron (B136004) (B₂pin₂), and carbon monoxide (CO). nih.gov This method provides a general procedure for the synthesis of tetrasubstituted β-borylated enones. nih.gov The resulting β-borylated enones are versatile intermediates that can be further functionalized, for example, through Suzuki-Miyaura coupling to yield all-carbon tetrasubstituted enones. nih.govsci-hub.se

Another strategy involves the conjugate addition of organocopper reagents to α,β-unsaturated carbonyl compounds. organic-chemistry.org This approach allows for the direct β-substitution of enones with a wide range of copper-based reagents, including Gilman and Normant reagents. organic-chemistry.org

Copper catalysis has also been employed in the synthesis of polysubstituted pyrroles from γ-bromo-substituted γ,δ-unsaturated ketones and amines. organic-chemistry.org This Ullmann-type reaction proceeds through an initial condensation to form an enamine, followed by a copper-catalyzed intramolecular N-vinylation. organic-chemistry.org While not a direct synthesis of cyclopentanones, this methodology demonstrates the power of copper catalysis in forming C-N bonds in enone-derived systems.

Furthermore, copper(II)-catalyzed intramolecular oxidative C–O bond coupling of enone oximes has been developed for the synthesis of 3,5-disubstituted isoxazoles, using molecular oxygen as a green oxidant. rsc.org

The table below provides an overview of a copper-catalyzed coupling reaction for enone synthesis:

| Reactants | Catalyst System | Product | Key Features |

| Internal Alkyne, Alkyl Halide, B₂pin₂, CO | Copper Catalyst | Tetrasubstituted β-borylated enone | Four-component coupling, access to highly functionalized enones. nih.gov |

Photochemical Synthesis Routes

Photochemical reactions offer unique pathways for the construction of cyclic systems, often proceeding under mild conditions and providing access to structures that are difficult to obtain through thermal methods.

Enone Photoannelation Processes

Enone photoannelation, a [2+2] cycloaddition reaction between an enone and an alkene, is a powerful method for constructing cyclobutane (B1203170) rings. collectionscanada.gc.caacs.org The regiochemistry of this reaction is a key consideration and is influenced by the nature of the reactants and reaction conditions. collectionscanada.gc.ca The long-accepted Corey-de Mayo mechanism suggests that the reaction proceeds through a triplet excited state of the enone, forming an exciplex with the alkene, which then collapses to a 1,4-diradical intermediate. collectionscanada.gc.ca

The intramolecular version of this reaction is particularly useful for creating bicyclic systems with a high degree of regioselectivity, often governed by the "rule of five," which favors the formation of a five-membered ring in the diradical intermediate. collectionscanada.gc.ca The resulting cyclobutane adducts can then be further transformed to afford cyclopentanone derivatives.

The use of copper(I) catalysis can influence the outcome of [2+2] photocycloaddition reactions, with Cu(OTf)₂ being a convenient catalyst precursor that is likely reduced in situ to the active Cu(I) species. acs.org

Photocyclization of Dienes into Enone Precursors

The photocyclization of 1,3-dienes represents another valuable photochemical strategy for synthesizing precursors to enones. These reactions, particularly 4-π photocyclizations, involve the conversion of a 1,3-diene to a cyclobutene (B1205218) upon irradiation. rsc.orglancs.ac.uk The efficiency of these reactions is often enhanced when the diene is part of a cyclic system, which minimizes competing E/Z isomerization. rsc.org

Visible light absorbing transition metal complexes can be used to catalyze the [2+2] cycloaddition of a wide variety of 1,3-dienes, offering an advantage over direct UV irradiation by tolerating sensitive functional groups. researchgate.net

The resulting cyclobutene products are highly strained and can serve as versatile intermediates. For instance, ozonolysis of the cyclobutene double bond can lead to the formation of dicarbonyl compounds, which can then be manipulated to form cyclopentanone rings. lancs.ac.uk

The following table highlights a key photochemical reaction for synthesizing enone precursors:

| Reaction Type | Substrate | Key Features | Product Application |

| 4-π Photocyclization | Cyclic 1,3-diene | Proceeds via photochemical disrotatory ring closure. rsc.org | Versatile cyclobutene intermediates for further synthesis. lancs.ac.uk |

Chemical Reactivity and Transformation Studies of 2e 2 Ethylidenecyclopentanone

Olefinic and Carbonyl Reactivity

The conjugated system in (2E)-2-ethylidenecyclopentanone, comprising a carbon-carbon double bond and a carbonyl group, dictates its chemical behavior. This arrangement facilitates a range of reactions at both the olefinic and carbonyl sites, enabling the synthesis of more complex molecular architectures.

Wittig Reactions and Diene Formation

The carbonyl group of this compound readily undergoes olefination reactions, such as the Wittig reaction, to produce conjugated dienes. The Wittig reaction involves the treatment of an aldehyde or ketone with a phosphonium (B103445) ylide, leading to the formation of an alkene and triphenylphosphine (B44618) oxide.

In a specific application, this compound has been reacted with the Wittig reagent generated from ethyltriphenylphosphonium bromide and n-butyllithium. This transformation converts the original ketone into a mixture of isomeric 1,2-diethylidenecyclopentanes. The reaction yields a mixture of (1Z,2E)-1,2-diethylidenecyclopentane and (1E,2E)-1,2-diethylidenecyclopentane, with the (E,E)-isomer being the major product. acs.org This method provides a direct route to functionalized cyclic 1,3-diene derivatives, which are valuable precursors in cycloaddition reactions. acs.org

| Reactant | Wittig Reagent | Products | Ratio (Z,E : E,E) | Yield |

| This compound | Ph₃P⁺Et Br⁻ / n-BuLi | (1Z,2E)- and (1E,2E)-1,2-diethylidenecyclopentane | 1:7 | 15% |

Table 1: Results of the Wittig reaction with this compound. acs.org

Oxidative Transformations

The olefinic bond in this compound is susceptible to various oxidative transformations, including aerobic oxidation and epoxidation, leading to the formation of new oxygenated derivatives.

The aerobic oxidation of α,β-unsaturated ketones is a key method for synthesizing valuable compounds like 1,4-enediones. While specific studies on the aerobic oxidation of this compound are not extensively documented, established mechanisms for similar substrates provide insight into potential pathways. Palladium-catalyzed aerobic dehydrogenation is a prominent method for converting cyclic ketones into enones. nih.govorganic-chemistry.org This process is typically initiated by the formation of a palladium(II)-enolate intermediate, which then undergoes β-hydride elimination to yield the enone product and a palladium(II)-hydride species. The catalyst is regenerated by the oxidation of the Pd(II)-H intermediate by molecular oxygen. nih.gov

Another potential pathway is copper-catalyzed vinylogous aerobic oxidation. nih.gov This reaction can oxidize both β,γ- and α,β-unsaturated carbonyl compounds. The mechanism is thought to proceed through an allylcopper(II) species, with a base like tetramethylguanidine playing a crucial role not only as a base but potentially as a ligand to the copper catalyst. nih.gov Radical-chain mechanisms have also been proposed for the oxidation of α,β-enones, particularly using t-butylhydroperoxide as the oxidant, which can be initiated by a tert-butylperoxy radical. researchgate.net These established methodologies suggest that the aerobic oxidation of this compound could be a viable route to introduce further unsaturation or oxygenation into the molecule.

The exocyclic double bond of this compound can be selectively oxidized to form an epoxide. The resulting α,β-epoxyketone is a reactive intermediate that can undergo further transformations. Pyrolysis of 2-ethylidenecyclopentanone oxide at high temperatures (260°C) leads to a rearrangement, forming a β-diketone. researchgate.net This transformation occurs via a 1,2-shift of a substituent from the β-carbon to the α-carbon. In the case of 2-ethylidenecyclopentanone oxide, a hydrogen atom preferentially migrates over the methyl group. researchgate.net

Under acidic conditions, the rearrangement of the epoxyketone can also be induced. researchgate.netresearchgate.net The reaction pathway is dominated by the protonation of the epoxide oxygen, which initiates the rearrangement cascade. researchgate.net These epoxidation-rearrangement sequences provide a synthetic route to valuable β-dicarbonyl compounds from α,β-unsaturated ketones.

Reduction Methodologies

The reduction of the carbon-carbon double bond in this compound offers a pathway to saturated cyclopentanone (B42830) derivatives. When conducted under asymmetric conditions, this method can yield optically active products, which are valuable chiral building blocks in organic synthesis.

The selective reduction of the exocyclic double bond of this compound can be achieved through catalytic asymmetric hydrogenation to produce chiral 2-ethylcyclopentanone. This process has been successfully carried out using a chiral ruthenium phosphine (B1218219) complex as the catalyst. epo.org The use of an optically active phosphine ligand on the ruthenium center induces enantioselectivity in the hydrogenation of the prochiral alkene. epo.orgdicp.ac.cn

In a documented procedure, the hydrogenation of this compound in methanol (B129727) using a specific chiral ruthenium catalyst under hydrogen pressure resulted in the formation of (+)-2-ethylcyclopentanone with a high chemical yield and significant enantiomeric excess. epo.org This method represents an efficient, industrially applicable process for preparing optically active ketones from α,β-unsaturated precursors. epo.org

| Substrate | Catalyst | Solvent | Pressure (H₂) | Time | Product | Yield | Optical Purity (% ee) |

| This compound | Ru₂(OAc)₄((R)-(-)-TMBTP) + HBF₄ | Methanol | 100 kg/cm ² | 20 hr | (+)-2-Ethylcyclopentanone | 97% | 75% |

Table 2: Asymmetric Hydrogenation of this compound. epo.org

Cyclization and Rearrangement Reactions

The thermal behavior of α,β-epoxyketone derivatives of 2-ethylidenecyclopentanone reveals interesting rearrangement pathways. Pyrolysis of the α,β-epoxyketone derived from 2-ethylidenecyclopentanone at 260°C leads to the formation of a β-diketone. researchgate.net This transformation occurs through a 1,2-shift of a hydrogen atom from the β-carbon to the α-carbon. researchgate.net It has been observed that in the case of 2-ethylidenecyclopentanone oxide, hydrogen migration is preferred over methyl group migration. researchgate.net This process highlights a key reactive pathway for these epoxyketones under thermal conditions.

This compound can serve as a precursor for the synthesis of bicyclic compounds through intramolecular cyclization reactions. For example, its reaction with a Wittig reagent derived from ethyltriphenylphosphonium bromide results in a mixture of dienes. acs.org Subsequent photocyclization of this diene mixture can lead to the formation of bicyclo[3.2.0]heptene derivatives. acs.org Specifically, irradiation of the diene mixture obtained from 2-ethylidenecyclopentanone yielded cis- and trans-6,7-dimethylbicyclo[3.2.0]hept-1(5)-ene. acs.org

Electrocyclic reactions represent a class of pericyclic rearrangements where a pi bond is converted into a sigma bond, or vice versa, leading to ring formation or opening. wikipedia.orguniurb.it These reactions can be initiated thermally or photochemically. wikipedia.org The stereochemical outcome, whether conrotatory or disrotatory, is determined by the number of pi electrons involved and the reaction conditions (thermal or photochemical). wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.com

In the context of derivatives of 2-ethylidenecyclopentanone, the dienes formed from its reaction with a Wittig reagent can undergo electrocyclic ring-opening. acs.org For instance, the thermolysis of cis-6,7-dimethylbicyclo[3.2.0]hept-1(5)-ene, a product derived from 2-ethylidenecyclopentanone, results in the formation of 1,2-diethylidenecyclopentanes. acs.org This ring-opening is a thermal electrocyclic reaction. acs.org

Table 2: Thermolysis of cis-6,7-Dimethylbicyclo[3.2.0]hept-1(5)-ene (7)

| Temperature (°C) | Time (h) | Conversion of 7 (%) | Product Ratio (14:15:16) |

|---|---|---|---|

| 125 | 16 | 17 | 10:88:2 |

| 150 | 4 | 26 | 12:81:7 |

| 200 | 0.5 | 45 | 18:67:15 |

Data from a study on the effect of planarity constraints on cyclobutene (B1205218) electrocyclic reactions. acs.org The products 14, 15, and 16 are isomeric dienes.

Derivative Formation and Functional Group Interconversions

While direct synthesis of pyran, pyridine, and thiophene (B33073) derivatives starting from this compound itself is not extensively detailed in the searched literature, the broader context of organic synthesis indicates that α,β-unsaturated ketones are valuable synthons for heterocyclic compounds. For instance, thiophene derivatives can be synthesized through multicomponent reactions, which may involve precursors structurally related to or derivable from cyclopentanones. rjraap.com The synthesis of various heterocyclic compounds often relies on the reactivity of dicarbonyl compounds or their equivalents, which can be accessed from α,β-unsaturated ketones.

Enone-Hydrazone Formation and Reactivity

The reaction of α,β-unsaturated ketones, such as this compound, with hydrazine (B178648) and its derivatives represents a fundamental transformation in organic synthesis, leading to the formation of enone-hydrazones. These products serve as versatile intermediates for the synthesis of various heterocyclic compounds and other valuable organic molecules. The general reaction involves the condensation of the carbonyl group of the enone with the amino group of a hydrazine derivative, typically under acidic or basic catalysis, to yield the corresponding hydrazone. nih.govnaturalspublishing.commdpi.com

The formation of hydrazones from ketones is a well-established process, often proceeding with high efficiency. mdpi.comrsc.orgscirp.org The reaction is initiated by the nucleophilic attack of the hydrazine on the electrophilic carbonyl carbon of the enone. This is followed by a dehydration step, which is often the rate-determining step and can be facilitated by the presence of a catalyst. The general mechanism for this reaction is depicted below:

General Reaction Scheme for Hydrazone Formation:

While specific studies on this compound are not extensively documented in the reviewed literature, the reactivity can be inferred from studies on analogous systems. For instance, the condensation of various substituted ketones with different hydrazine derivatives has been shown to proceed smoothly, yielding the corresponding hydrazones in good to excellent yields. nih.govnaturalspublishing.commdpi.com The reaction conditions are typically mild, often involving refluxing in a suitable solvent such as ethanol (B145695) in the presence of a catalytic amount of acid. mdpi.com

Table 1: Representative Conditions for Hydrazone Formation from Ketones

| Reactants | Catalyst | Solvent | Reaction Time (h) | Yield (%) | Reference |

| Ketone, Hydrazine Hydrate | - | Ethanol | 8 | 88 | naturalspublishing.com |

| Ketone, Substituted Hydrazine | HCl | Ethanol | 1-5 | - | nih.gov |

| 2-Acetylbenzofuran, 2,4,6-Trichlorophenylhydrazine | HCl | Ethanol | 2 | 90 | mdpi.com |

| Hydralazine hydrochloride, 2-Acetylpyridine | Sodium Acetate | Ethanol | 4 | Good | scirp.org |

The resulting enone-hydrazones are themselves reactive species. The presence of the C=N-NH- moiety allows for a variety of subsequent transformations. For example, they can undergo cyclization reactions to form pyrazole (B372694) and pyrazoline derivatives, which are important scaffolds in medicinal chemistry. The specific reaction pathway and final product depend on the structure of the enone-hydrazone and the reaction conditions employed.

Halogenation and Other Functionalization Reactions

The halogenation of α,β-unsaturated ketones, including cyclic systems like cyclopentanone derivatives, is a key transformation for introducing functionality and enabling further synthetic manipulations. The reaction typically involves the substitution of an α-hydrogen atom with a halogen (Cl, Br, or I).

The most common method for the α-halogenation of ketones proceeds through an enol or enolate intermediate. libretexts.orglibretexts.org In the presence of an acid catalyst, the ketone tautomerizes to its enol form. This enol, with its electron-rich double bond, then acts as a nucleophile and attacks the electrophilic halogen. libretexts.orglibretexts.org

Acid-Catalyzed α-Halogenation of a Ketone:

Enol Formation (Acid-Catalyzed): The carbonyl oxygen is protonated, followed by deprotonation at the α-carbon to form the enol.

Nucleophilic Attack: The π-bond of the enol attacks the diatomic halogen, leading to the formation of a new C-X bond and a resonance-stabilized carbocation.

Deprotonation: A base (often the halide ion or solvent) removes the proton from the carbonyl oxygen to regenerate the carbonyl group and yield the α-halogenated ketone.

For α,β-unsaturated ketones like this compound, the situation is more complex due to the presence of multiple reactive sites. Halogenation can potentially occur at the α-position to the carbonyl group or at the γ-position (the carbon of the ethylidene group). The regioselectivity of the reaction is influenced by factors such as the reaction conditions (acidic vs. basic), the nature of the halogenating agent, and the specific structure of the substrate.

A significant application of α-halogenated ketones is their use as precursors for the synthesis of α,β-unsaturated ketones through dehydrohalogenation. libretexts.orglibretexts.org This elimination reaction is typically carried out using a non-nucleophilic base, such as pyridine.

Table 2: General Conditions for α-Halogenation of Ketones

| Substrate | Reagent | Solvent | Product | Reference |

| Ketones | Br₂, Cl₂, or I₂ | Acetic Acid | α-Halogenated Ketone | libretexts.orglibretexts.org |

| Acylated Enols | CuBr₂ | - | α-Bromo Ketone or α,β-Unsaturated Ketone | google.com |

Other functionalization reactions at the α-position of ketones are also well-established. These reactions often proceed through the enolate intermediate, which can be generated by treating the ketone with a suitable base. The enolate can then react with a variety of electrophiles, allowing for the introduction of alkyl, acyl, and other functional groups.

Stereochemical Aspects and Conformational Analysis

(E/Z)-Isomerism of the Ethylidene Moiety

The presence of a carbon-carbon double bond in the ethylidene group attached to the cyclopentanone (B42830) ring gives rise to geometric isomerism, specifically (E/Z)-isomerism. This isomerism is a result of restricted rotation around the double bond. acs.orgnih.govstackexchange.com The designation of a particular isomer as E or Z is determined by the Cahn-Ingold-Prelog (CIP) priority rules. mdpi.com

To assign the configuration, the substituents on each carbon of the double bond are ranked based on atomic number. For the C2 carbon of the cyclopentanone ring, the two substituents are the C1 and C3 carbons of the ring. For the exocyclic carbon of the ethylidene group, the substituents are a methyl group and a hydrogen atom.

Z-isomer: The isomer is designated as 'Z' (from the German zusammen, meaning together) if the higher-priority groups on each carbon of the double bond are on the same side.

E-isomer: The isomer is designated as 'E' (from the German entgegen, meaning opposite) if the higher-priority groups are on opposite sides. acs.orgnih.gov

In the case of 2-ethylidenecyclopentanone, the focus of this article is the (2E) isomer, where the higher-priority groups on the carbons of the ethylidene double bond are on opposite sides.

| Isomer | Arrangement of Higher-Priority Groups |

| (Z)-2-ethylidenecyclopentanone | Same side |

| (E)-2-ethylidenecyclopentanone | Opposite sides |

Chiral Induction and Asymmetric Synthesis

The synthesis of specific stereoisomers of 2-ethylidenecyclopentanone and its derivatives can be achieved through asymmetric synthesis, which involves the use of chiral catalysts and ligands to control the stereochemical outcome of a reaction.

Asymmetric hydrogenation is a powerful technique for the synthesis of chiral molecules. In the context of α,β-unsaturated ketones like 2-ethylidenecyclopentanone, chiral catalysts can be employed to selectively hydrogenate the carbon-carbon double bond, leading to the formation of a chiral center at the α-position. Iridium-catalyzed asymmetric hydrogenation has been shown to be effective for the synthesis of chiral 2-substituted cyclopentyl aryl ketones from their tetrasubstituted α,β-unsaturated precursors. Similarly, rhodium-catalyzed asymmetric hydrogenation has been utilized for the synthesis of chiral lactams from α,β-unsaturated nitriles. These examples highlight the potential for using chiral transition metal complexes, such as those of iridium and rhodium, to achieve high enantioselectivity in the hydrogenation of the ethylidene group of 2-ethylidenecyclopentanone.

Table of Chiral Catalysts in Asymmetric Hydrogenation

| Catalyst Type | Metal Center | Application |

| Chiral N,P Ligand Complex | Iridium | Asymmetric hydrogenation of conjugated trisubstituted enones |

| Chiral Diene Ligand Complex | Rhodium | Asymmetric hydrogenation of tetrasubstituted α,β-unsaturated ketones |

Chiral ligands play a crucial role in organometallic chemistry by creating a chiral environment around a metal center, thereby directing the stereochemical course of a reaction. The development of new chiral ligands is essential for advancing asymmetric catalysis. In the synthesis of substituted cyclopentanones, palladium-catalyzed cross-coupling reactions have been employed. For instance, 2-alkylidenecyclopentanones can be synthesized via the palladium-catalyzed cross-coupling of 1-(1-alkynyl)cyclobutanols with aryl or vinylic halides. By employing chiral phosphine (B1218219) ligands in such palladium-catalyzed reactions, it is possible to achieve enantioselective synthesis of chiral cyclopentanone derivatives.

Conformational Dynamics of the Cyclopentanone Ring System

The five-membered cyclopentanone ring is not planar and exhibits conformational flexibility, which influences its reactivity and spectroscopic properties.

Saturated five-membered rings like cyclopentane (B165970) and its derivatives, including cyclopentanone, are more complex conformationally than six-membered rings. The cyclopentanone ring exists in puckered conformations to relieve torsional strain. The two primary conformations are the "envelope" (Cs symmetry) and the "twist" or "half-chair" (C2 symmetry) forms. In the envelope conformation, four of the carbon atoms are in a plane, and the fifth is out of the plane. In the twist conformation, three atoms are in a plane, with the other two displaced on opposite sides of the plane. These conformations can interconvert through a process called pseudorotation.

| Conformation | Symmetry | Description |

| Envelope | Cs | Four atoms are coplanar, one is out of the plane. |

| Twist (Half-Chair) | C2 | Three atoms are coplanar, two are on opposite sides of the plane. |

The stereochemistry of 2-ethylidenecyclopentanone, including the (E/Z)-isomerism of the ethylidene group, has a discernible effect on its spectroscopic signatures, particularly in Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

In ¹H NMR spectroscopy, the chemical shift of the vinylic proton on the ethylidene group is influenced by the geometry of the double bond. For α,β-unsaturated ketones, the vinylic proton in the (E)-isomer, which is cis to the carbonyl group, often experiences a greater deshielding effect due to the magnetic anisotropy of the carbonyl group. This typically results in a downfield shift (higher ppm value) for the vinylic proton in the (E)-isomer compared to the (Z)-isomer.

In IR spectroscopy, the frequency of the carbonyl (C=O) stretching vibration is sensitive to conjugation. The conjugation of the carbonyl group with the ethylidene double bond in 2-ethylidenecyclopentanone lowers the C=O stretching frequency compared to a saturated cyclopentanone. The specific frequency can also be subtly influenced by the (E/Z) configuration, as it affects the planarity and efficiency of the conjugation.

Stereoselectivity in Complex Reaction Sequences

Information not available in the searched scientific literature.

Spectroscopic Elucidation Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the magnetic environments of atomic nuclei, primarily ¹H and ¹³C.

Proton NMR (¹H NMR) provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. For (2E)-2-ethylidenecyclopentanone, the key proton signals are those of the ethylidene group and the cyclopentanone (B42830) ring.

While a dedicated spectrum for this compound is not available, data from closely related merocyanine (B1260669) dyes, such as 2-[2-(1,3,3-Trimethyl-2-indolinylidene)ethylidene]cyclopentanone, offer valuable insights. researchgate.net In these systems, the protons on the polymethine chain and the adjacent cyclopentanone ring are clearly observable. researchgate.net The vinyl proton of the ethylidene group is expected to appear in the olefinic region (typically 5-7 ppm), with its chemical shift influenced by the electron-withdrawing effect of the adjacent carbonyl group. The protons of the cyclopentanone ring would produce signals in the aliphatic region (typically 1.5-3.0 ppm). The allylic CH₂ group adjacent to the double bond is expected to be deshielded and appear further downfield than the other ring protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Vinyl-H | ~6.0 - 7.0 | Quartet (q) |

| Methyl-H (of ethylidene) | ~1.8 - 2.1 | Doublet (d) |

| Allylic Ring CH₂ | ~2.5 - 2.8 | Triplet (t) or Multiplet (m) |

| Ring CH₂ (adjacent to C=O) | ~2.2 - 2.5 | Multiplet (m) |

| Other Ring CH₂ | ~1.9 - 2.2 | Multiplet (m) |

Carbon-13 NMR (¹³C NMR) provides information on the carbon skeleton of a molecule. Each unique carbon atom typically gives a distinct signal.

For this compound, the most downfield signal is expected for the carbonyl carbon due to the strong deshielding effect of the oxygen atom. Analysis of related structures shows this peak appearing around 206.1 ppm. researchgate.net The two sp² hybridized carbons of the ethylidene C=C double bond would appear in the olefinic region (120-150 ppm). The remaining sp³ hybridized carbons of the cyclopentanone ring and the ethylidene's methyl group would be found in the upfield aliphatic region.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C=O (Carbonyl) | ~200 - 210 |

| C=C (Quaternary) | ~140 - 150 |

| C=C (CH) | ~130 - 140 |

| Ring CH₂ (adjacent to C=O) | ~35 - 45 |

| Allylic Ring CH₂ | ~25 - 35 |

| Other Ring CH₂ | ~18 - 25 |

| Methyl-C (of ethylidene) | ~10 - 15 |

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies.

IR spectroscopy is particularly useful for identifying the key functional groups in this compound. The most characteristic absorption bands would be from the carbonyl (C=O) group and the carbon-carbon double bond (C=C). For α,β-unsaturated ketones, conjugation lowers the C=O stretching frequency compared to a saturated ketone. Cyclopentanones typically show a C=O stretch at a higher wavenumber (around 1750 cm⁻¹) than acyclic ketones (1715 cm⁻¹), but conjugation will shift this peak to a lower frequency, likely in the 1710-1720 cm⁻¹ range. libretexts.org

Other expected absorption bands include C=C stretching around 1650 cm⁻¹ and various C-H stretching and bending vibrations. The sp² C-H stretch of the ethylidene group would appear just above 3000 cm⁻¹, while the sp³ C-H stretches of the ring and methyl group would be just below 3000 cm⁻¹. libretexts.orgdocbrown.info

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O | Stretch | ~1710 - 1720 | Strong |

| C=C | Stretch | ~1640 - 1660 | Medium |

| sp² C-H | Stretch | ~3010 - 3090 | Medium |

| sp³ C-H | Stretch | ~2850 - 2990 | Medium-Strong |

| CH₂ / CH₃ | Bend | ~1350 - 1470 | Medium |

The investigation of hydrogen bonding through the analysis of NH stretching frequencies is a powerful application of IR spectroscopy. nih.govruc.dkresearchgate.net In molecules containing an N-H group that can act as a hydrogen bond donor and an acceptor group (like a carbonyl oxygen), the formation of an intramolecular or intermolecular hydrogen bond causes the N-H stretching frequency to shift to a lower wavenumber (a redshift). nih.govmdpi.com The magnitude of this shift is indicative of the hydrogen bond's strength. mdpi.com This technique is crucial in studying the structure and conformation of secondary amines and other nitrogen-containing compounds. nih.govspectroscopyonline.com

However, it must be explicitly stated that this analytical method is not applicable to the target molecule, this compound. The structure of this compound (C₇H₁₀O) contains only carbon, hydrogen, and oxygen atoms and lacks any nitrogen atoms or N-H bonds. Therefore, it cannot exhibit NH stretching vibrations or participate in hydrogen bonding via an NH group.

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns.

For this compound, the chemical formula is C₇H₁₀O. The exact molecular weight would be 110.0732 g/mol . The nominal molecular ion peak [M]⁺ would be observed at m/z = 110. The fragmentation of α,β-unsaturated ketones is well-documented. Key fragmentation pathways would include the loss of carbon monoxide (CO, 28 Da) to give a fragment at m/z = 82, and the loss of an ethyl radical (•C₂H₅, 29 Da) to yield a fragment at m/z = 81. Other fragmentations involving the cleavage of the cyclopentanone ring are also possible.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique for investigating the electronic structure of molecules containing chromophores. A chromophore is a part of a molecule that absorbs light in the UV-Vis region of the electromagnetic spectrum, leading to electronic transitions. chesci.comlibretexts.org The compound this compound possesses an α,β-unsaturated carbonyl system, which acts as a chromophore and gives rise to characteristic absorption bands in its UV-Vis spectrum. hnue.edu.vntjpr.org The analysis of these bands provides valuable information about the molecule's conjugated π-electron system.

The electronic spectrum of an α,β-unsaturated ketone like this compound is typically characterized by two distinct absorption bands corresponding to different electronic transitions. libretexts.orghnue.edu.vn

π → π* Transition: This is a high-intensity absorption that arises from the excitation of an electron from a bonding π molecular orbital to an antibonding π* molecular orbital. libretexts.org In conjugated systems, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is reduced compared to isolated chromophores, resulting in absorption at longer wavelengths. utoronto.caegyankosh.ac.in For simple enones, this transition, often referred to as the K-band, is typically observed in the 220–250 nm region with a high molar absorptivity (ε) value, usually above 10,000 L·mol⁻¹·cm⁻¹. hnue.edu.vn

n → π* Transition: This is a low-intensity absorption corresponding to the excitation of an electron from a non-bonding (n) orbital, specifically from one of the lone pairs on the oxygen atom, to the antibonding π* orbital. libretexts.orgpharmatutor.org These transitions are "forbidden" by symmetry selection rules, which results in a much lower molar absorptivity (ε), typically in the range of 10–100 L·mol⁻¹·cm⁻¹. hnue.edu.vnpharmatutor.org This band, also known as the R-band, appears at a longer wavelength (lower energy) than the π → π* transition, often in the 310-330 nm range for conjugated ketones. tjpr.org

The position of these absorption maxima is sensitive to the molecular structure and the solvent used for the measurement. The polarity of the solvent can influence the energy levels of the orbitals involved in the transitions. For n → π* transitions, an increase in solvent polarity leads to a hypsochromic shift (blue shift, to a shorter wavelength) because polar solvents stabilize the non-bonding electrons of the ground state through hydrogen bonding, increasing the energy gap for the transition. egyankosh.ac.inbspublications.net Conversely, the π → π* transition typically undergoes a bathochromic shift (red shift, to a longer wavelength) in more polar solvents, as the excited state is more polar than the ground state and is thus stabilized to a greater extent by the polar solvent. egyankosh.ac.in

Detailed Research Findings

While specific experimental UV-Vis spectral data for this compound is not extensively documented in publicly available literature, the absorption maximum (λmax) for its principal π → π* transition can be predicted using the well-established Woodward-Fieser rules for α,β-unsaturated ketones. amrita.edumatanginicollege.ac.ingpatindia.com

Prediction for this compound:

Base Value: For a five-membered α,β-unsaturated cyclic ketone, the base value is 202 nm. amrita.eduijpbms.com

Substituent Effects:

The structure features a double bond that is exocyclic to the cyclopentanone ring, which adds an increment of +5 nm. ijpbms.com

The ethylidene group provides an alkyl substituent at the β-carbon of the enone system (the methyl part of the ethylidene group). This adds an increment of +12 nm. amrita.edu

Calculated λmax: 202 nm + 5 nm + 12 nm = 219 nm .

This calculated value represents the expected absorption maximum for the high-intensity π → π* transition in a non-polar solvent like hexane.

To provide context, the table below presents experimental UV-Vis data for structurally related α,β-unsaturated ketones. These findings illustrate the typical absorption ranges for the π → π* and n → π* transitions in similar cyclic enone systems.

UV-Vis Absorption Data for Related α,β-Unsaturated Ketones

| Compound | Solvent | π → π* λmax (nm) | ε (L·mol⁻¹·cm⁻¹) | n → π* λmax (nm) | ε (L·mol⁻¹·cm⁻¹) |

|---|---|---|---|---|---|

| 2-Cyclopenten-1-one (B42074) | Ethanol (B145695) | 225 | 10,000 | 312 | 25 |

| 2-Methyl-2-cyclopenten-1-one | DMF | ~235 | N/A | ~320 | N/A |

| 3-Methyl-2-cyclopenten-1-one | DMF | ~228 | N/A | ~315 | N/A |

| Generic α,β-Unsaturated Ketone | Varied | 220-250 | 8,000-20,000 | 320-380 | 10-100 |

Data compiled from analogous compounds and general values reported in spectroscopic literature. hnue.edu.vntjpr.orgrsc.orgresearchgate.net

The data for 2-cyclopenten-1-one and its methylated analogs support the predicted range for this compound. rsc.orgresearchgate.net The conjugation of the exocyclic double bond with the carbonyl group is the primary determinant of the spectral properties, leading to the strong π → π* and weak n → π* absorptions that are characteristic of this class of compounds. tjpr.org

Computational and Theoretical Investigations

Quantum Chemical Calculations

Density Functional Theory (DFT) has become a important tool in computational chemistry for investigating the electronic structure and reactivity of organic molecules like (2E)-2-ethylidenecyclopentanone. As an α,β-unsaturated ketone, its reactivity is governed by the conjugated system comprising the carbonyl group and the carbon-carbon double bond. DFT calculations allow for a detailed understanding of this system.

Studies on similar α,β-unsaturated ketones demonstrate that DFT methods, such as B3LYP, are frequently used to determine molecular geometries, atomic charges, and frontier molecular orbitals (HOMO and LUMO). sciforum.net The energy gap between the HOMO and LUMO is a critical parameter, as a smaller gap generally suggests higher chemical reactivity. sciforum.net For α,β-unsaturated systems, the HOMO is typically located on the π-system of the C=C double bond, while the LUMO is centered on the carbonyl carbon and the β-carbon, indicating these as the primary sites for nucleophilic attack.

Furthermore, Molecular Electrostatic Potential (MEP) maps generated from DFT calculations can visualize the electron density distribution and predict sites for electrophilic and nucleophilic attack. nih.govacs.org In the case of this compound, the MEP would show a negative potential around the carbonyl oxygen, making it a site for protonation or coordination to Lewis acids, and positive potentials around the protons of the ethylidene group and the cyclopentanone (B42830) ring.

Computational studies on the superelectrophilic activation of α,β-unsaturated ketones in the presence of superacids have also been conducted using DFT. researchgate.net These studies reveal that protonation typically occurs at the carbonyl oxygen, leading to the formation of highly reactive dicationic species. researchgate.net Such theoretical investigations are crucial for understanding and predicting the behavior of this compound in strongly acidic media.

Table 1: Representative DFT Functionals and Basis Sets for Studying α,β-Unsaturated Ketones

| Functional | Basis Set | Typical Application |

| B3LYP | 6-311++G(d,p) | Geometry optimization, electronic properties. mdpi.com |

| B3LYP-D3(BJ) | 6-311+G** | Reaction mechanisms, inclusion of dispersion effects. sciforum.net |

| M06-2X | MG3S | Kinetics and thermochemistry. |

| CAM-B3LYP | cc-pVTZ | Charge-transfer excitations, electronic spectra. |

While harmonic frequency calculations are standard in computational chemistry, they often deviate from experimental vibrational spectra due to the neglect of anharmonicity. mdpi.com For a precise assignment and prediction of the infrared and Raman spectra of this compound, anharmonic vibrational frequency calculations are essential.

These calculations are typically performed using methods like Vibrational Second-Order Perturbation Theory (VPT2). mdpi.com The VPT2 approach uses quadratic, cubic, and some quartic force constants from a Quartic Force Field (QFF) to compute anharmonic frequencies, which are generally in much better agreement with experimental fundamental frequencies. nasa.gov

For cyclic ketones like cyclopentanone, vibrational analysis is complicated by the presence of low-frequency ring-puckering modes. researchgate.net Anharmonic calculations are particularly important for accurately describing these large-amplitude motions. Studies on cyclopentanone and its deuterated analogs have shown that a detailed vibrational analysis requires the consideration of its non-planar (twisted C2) conformation. researchgate.net

Although computationally more demanding than harmonic calculations, anharmonic methods provide a more realistic representation of the potential energy surface. mdpi.com The correlation between calculated anharmonic frequencies and experimental values is often linear and more accurate than the scaled harmonic frequencies, especially for systems with strong hydrogen bonds or significant vibrational coupling. mdpi.com For this compound, this would be crucial for accurately modeling the C=O and C=C stretching vibrations, which are sensitive to the electronic effects of conjugation and the conformational state of the five-membered ring.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for elucidating reaction mechanisms by identifying transition states and calculating their associated activation barriers. For reactions involving this compound, such as its use in the synthesis of bicyclic systems, understanding the energetics of each step is crucial. acs.org

For instance, in the context of electrocyclic reactions, computational methods can be used to locate the transition structures for both the allowed and forbidden pathways. A study on the thermal isomerization of bicyclo[3.2.0]hept-1(5)-ene systems, which can be synthesized from precursors like 2-ethylidenecyclopentanone, has computationally determined the activation barriers for conrotatory and disrotatory ring-opening processes. acs.org

The Nazarov cyclization, a 4π-electrocyclic reaction of divinyl ketones to form cyclopentenones, is another relevant reaction class. rsc.orgwhiterose.ac.uk Computational studies of these reactions involve locating the transition state for the key electrocyclization step, which is typically conrotatory under thermal conditions. The calculated activation energy (ΔG‡) determines the feasibility and rate of the cyclization.

The following table presents calculated activation enthalpies for the ring-opening of related bicyclic systems, illustrating the type of data obtained from transition state analysis.

Table 2: Calculated Activation Enthalpies (ΔH‡) for Electrocyclic Ring-Opening of Related Bicyclic Alkenes

| Compound | Process | ΔH‡ (kcal/mol) |

| Bicyclo[3.2.0]hept-1(5)-ene | Conrotatory | 31.0 |

| Bicyclo[3.2.0]hept-1(5)-ene | Disrotatory | 45.0 |

| Tricyclo[4.2.1.0²⁵]non-2(5)-ene | Conrotatory | ~31.0 |

| Tricyclo[4.2.1.0²⁵]non-2(5)-ene | Disrotatory | < 45.0 |

Data sourced from studies on related systems to illustrate typical computational outputs. acs.org

These calculations not only provide quantitative predictions of reaction rates but also offer detailed geometric information about the transition state, revealing the precise atomic motions involved in the bond-breaking and bond-forming processes.

Electrocyclic reactions are pericyclic processes governed by the principle of conservation of orbital symmetry, famously articulated in the Woodward-Hoffmann rules. acs.org The stereochemical outcome of these reactions, whether conrotatory or disrotatory, can be predicted by analyzing the symmetry of the frontier molecular orbitals (FMOs) of the conjugated system.

For a molecule like this compound, or more precisely, a divinyl ketone derivative that could be formed from it, the key reaction would be a 4π-electron electrocyclization (Nazarov cyclization). rsc.orglibretexts.org According to the Woodward-Hoffmann rules, a 4π thermal electrocyclization proceeds via a conrotatory motion of the termini of the π-system. acs.org

Orbital correlation diagrams are a visual tool used to rationalize these rules. acs.org They correlate the molecular orbitals of the reactant with those of the product, based on the conservation of a specific symmetry element during the reaction (e.g., a C2 axis for conrotatory closure or a mirror plane for disrotatory closure). A reaction is considered symmetry-allowed if the bonding orbitals of the reactant correlate with the bonding orbitals of the product without crossing an energy barrier into an excited state configuration.

The Piancatelli rearrangement, which converts furfuryl alcohols into cyclopentenone derivatives, is another example where a 4π-electron electrocyclic ring closure is a key step. mdpi.com Computational studies of these reactions confirm the conrotatory nature of the thermally induced cyclization. mdpi.com For this compound derivatives, similar orbital symmetry considerations would dictate the stereochemical course of any intramolecular pericyclic reactions.

Conformational Energy Landscape Analysis

The five-membered ring of this compound is not planar. Like cyclopentane (B165970) itself, it adopts puckered conformations to relieve torsional strain that would be present in a planar structure. dalalinstitute.com The two most commonly discussed conformations for the cyclopentane ring are the "envelope" (Cₛ symmetry) and the "half-chair" or "twist" (C₂ symmetry). dalalinstitute.com

In the envelope conformation, four carbon atoms are coplanar, and the fifth is out of the plane. In the twist conformation, two adjacent carbons are displaced in opposite directions from the plane of the other three. These conformations are very close in energy and rapidly interconvert via a low-energy process known as pseudorotation. acs.org

The presence of the sp²-hybridized carbon of the carbonyl group and the exocyclic double bond in this compound influences the conformational landscape. The double bond introduces a degree of planarity to a portion of the ring. Computational analysis would be necessary to determine the precise minimum energy conformations and the barriers to their interconversion.

A full conformational energy landscape analysis would involve systematically varying the key dihedral angles of the ring and the ethylidene substituent to map out the potential energy surface. This would identify the global minimum energy structure and any other low-energy local minima, providing insight into the molecule's preferred shape in solution and how its conformation might influence its reactivity. For instance, the orientation of the ethylidene group relative to the cyclopentanone ring could sterically hinder or facilitate the approach of reagents to the carbonyl or the double bond.

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular Dynamics (MD) simulations are powerful computational methods used to model the physical movements of atoms and molecules over time. mpg.de These simulations provide detailed insights into the conformational dynamics, stability, and intermolecular interactions of chemical compounds. d-nb.infosemanticscholar.org While specific, large-scale molecular dynamics simulation studies focused exclusively on this compound are not extensively documented in publicly available literature, the principles of MD and other computational techniques are routinely applied to understand the behavior of related molecules, particularly concerning intermolecular forces such as hydrogen bonding.

Theoretical investigations have been successfully applied to compounds structurally similar to this compound, providing a framework for how its interactions can be analyzed. For instance, studies on N-substituted derivatives like (Z)-2-(1-(methylamino)ethylidene)cyclopentanone have utilized Density Functional Theory (DFT) calculations to investigate the characteristics of intramolecular hydrogen bonds. nih.govruc.dk In these systems, an NH···O=C linkage is formed, and its properties are explored through both experimental and theoretical means. nih.gov

The primary approach involves calculating vibrational frequencies, such as the N-H stretching frequency, which is highly sensitive to the strength and geometry of the hydrogen bond. nih.govresearchgate.net By comparing experimentally measured IR spectra with theoretical wavenumbers predicted by DFT methods (e.g., B3LYP with various basis sets), researchers can validate their computational models and gain a deeper understanding of the non-covalent interactions governing the molecular structure. ruc.dkresearchgate.net Anharmonic effects, which are often significant in strongly hydrogen-bonded systems, can also be computationally assessed to achieve better agreement with experimental data. ruc.dk These types of computational studies are foundational for predicting how this compound might interact with itself or with other molecules, such as solvents or biological receptors, through hydrogen bonding and other electrostatic or van der Waals forces.

Table 1: Computational Methods for Investigating Intermolecular Interactions in this compound Analogues

| Interaction Type | Compound Analogue | Computational Method | Predicted/Analyzed Properties | Reference |

|---|---|---|---|---|

| Intramolecular H-Bond | (Z)-2-(1-(methylamino)ethylidene)cyclopentanone |

Density Functional Theory (DFT) at B3LYP level | NH stretching frequencies, hydrogen bond strength | nih.gov, ruc.dk |

| General Dynamics | Not Specified | Molecular Dynamics (MD) | Conformational changes, RMSD, binding stability | d-nb.info, semanticscholar.org |

Prediction of Structure-Reactivity Relationships

The reactivity of this compound is dominated by the presence of the α,β-unsaturated ketone functional group. This moiety features two primary electrophilic centers susceptible to nucleophilic attack: the carbonyl carbon and the β-carbon. Computational chemistry provides robust tools for predicting the regioselectivity of such reactions, offering quantitative insights into structure-reactivity relationships.

The prediction of reactivity is often grounded in Conceptual Density Functional Theory (DFT), which uses electron density to determine the most probable sites for chemical reactions. rsc.org For α,β-unsaturated carbonyl compounds, local reactivity descriptors are calculated to evaluate the susceptibility of different atoms to nucleophilic attack. rsc.org Key descriptors include:

Fukui Function (ƒk+) : This descriptor measures the change in electron density at a specific atomic site (k) when an electron is added to the molecule. A higher value of ƒk+ indicates a greater susceptibility to nucleophilic attack.

Local Softness (sk+) : Related to the Fukui function, the local softness also identifies the most reactive sites in a molecule. It is a reliable predictor for nucleophilic addition reactions on α,β-unsaturated systems. rsc.org

By performing quantum mechanical calculations (e.g., at the Hartree-Fock or DFT level), these reactivity indices can be computed for each atom in this compound. rsc.org The results of such analyses typically predict that the β-carbon is a soft electrophilic center, favoring reactions with soft nucleophiles (Michael addition), while the carbonyl carbon is a hard electrophilic center, favoring attack by hard nucleophiles. The relative values of ƒk+ and sk+ for these two positions allow for a quantitative prediction of the reaction's outcome under specific conditions. rsc.orgnih.gov This theoretical framework is crucial for understanding and predicting the chemical behavior of this compound in various synthetic contexts.

Table 2: Theoretical Descriptors for Predicting Reactivity in α,β-Unsaturated Ketones

| Descriptor | Predicted Property | Relevance to this compound | Computational Method | Reference |

|---|---|---|---|---|

| Fukui Function (ƒk+) | Site of nucleophilic attack | Identifies the relative electrophilicity of the carbonyl carbon vs. the β-carbon. | Density Functional Theory (DFT), Hartree-Fock (HF) | rsc.org |

| Local Softness (sk+) | Site of nucleophilic attack | Predicts reactivity based on the Hard-Soft Acid-Base (HSAB) principle. | Density Functional Theory (DFT), Hartree-Fock (HF) | rsc.org |

| Reaction Kinetics | Reaction rates (k) and half-lives (t1/2) | Quantifies the electrophilicity and reaction speed with specific nucleophiles (e.g., thiols). | Can be correlated with computational models of electrophilicity. | nih.gov |

Advanced Synthetic Applications and Methodological Developments

Utilization in Natural Product Synthesis

The cyclopentenone moiety is a key structural motif in a vast number of biologically active natural products. researchgate.net (2E)-2-ethylidenecyclopentanone serves as a crucial starting block for the construction of these intricate molecular architectures.

Precursors to Biologically Active Cyclopentane-Containing Molecules

The cyclopentenone core of this compound is a fundamental building block for a variety of natural products and drug targets. researchgate.net Its reactivity, particularly at the α,β-unsaturated carbonyl functionality, makes it an ideal precursor for synthesizing molecules with five-membered rings that exhibit biological activities such as anti-tumor and anti-diabetic properties. researchgate.net The synthesis of novel cyclopentenone derivatives often begins with foundational structures like this, leading to compounds with potential applications as pesticides and bactericides. researchgate.net

Synthetic Intermediates for Prostaglandin (B15479496) Analogs

Prostaglandins (B1171923) are a class of lipid compounds involved in numerous physiological processes, including inflammation. nih.gov Many synthetic routes toward prostaglandins and their analogs utilize cyclopentenone derivatives as key intermediates. nih.govnih.gov The general strategy involves the stereo-controlled addition of side chains to the cyclopentanone (B42830) ring.

This compound and similar α,β-unsaturated cyclopentenones are ideal substrates for conjugate addition reactions, a cornerstone in prostaglandin synthesis. epo.org This allows for the introduction of one of the two characteristic side chains of the prostaglandin framework. Subsequent chemical modifications can then be performed to install the second side chain and achieve the desired stereochemistry, leading to a wide array of prostaglandin analogs. nih.gov For instance, the synthesis of 11-deoxyprostaglandin E involves the asymmetric reduction of a prostaglandin A derivative, which is a type of α,β-unsaturated cyclopentenone. epo.org

Prostaglandin E2 (PGE2) is a key mediator in inflammation and its synthesis involves cyclooxygenase (COX) enzymes. nih.govnih.gov The development of synthetic analogs often targets the modulation of PGE2 signaling through its receptors, such as the EP2 receptor. nih.gov

Table 1: Selected Prostaglandin Analogs and their Synthetic Precursors

| Prostaglandin Analog | Precursor Type | Key Synthetic Transformation | Reference |

| 11-deoxyprostaglandin E | α,β-unsaturated cyclopentenone | Asymmetric reduction | epo.org |

| Prostaglandin F2α | Functionalized cyclopentane (B165970) | Step-wise side chain addition | nih.gov |

| Aromatic Prostaglandin Analogs | Aromatic lactols | Olefination reactions | nih.gov |

Integration into Complex Molecular Architectures

The utility of this compound extends beyond natural product synthesis into the construction of diverse and complex molecular scaffolds.

Annulation Methodologies for Fused Ring Systems

Annulation, or ring-forming, reactions are powerful methods for building complex polycyclic molecules from simpler starting materials. This compound is a valuable substrate for creating fused ring systems, which are common in many natural products like steroids and terpenoids. core.ac.ukstudysmarter.co.uk

One common approach is the Diels-Alder reaction, where a diene reacts with a dienophile to form a six-membered ring. While not directly involving this compound as the dienophile in the provided search results, related cyclopentenone systems are used in this capacity. oregonstate.edu More relevant are cycloisomerization and tandem reactions that lead to fused systems. For example, gold(I)-catalyzed cycloisomerization of enynyl acetates can produce fused 5-hydrazino-2-cyclopentenone derivatives. acs.org Another method involves the Lewis acid-catalyzed ring-expanding cycloisomerization of alkylidenecyclopropane acylsilanes to generate bicyclic products containing fused cyclobutanes, such as bicyclo[3.2.0]heptane and bicyclo[4.2.0]octane systems. nih.gov Ruthenium(II)-catalyzed C-H activation and annulation reactions also provide a pathway to fused quinazoline (B50416) structures. nih.gov

Table 2: Examples of Annulation Methodologies for Fused Ring Systems

| Annulation Methodology | Starting Material Type | Resulting Fused System | Catalyst/Reagent | Reference |

| Cycloisomerization/Hetero-Diels-Alder | Enynyl acetates | Fused 5-hydrazino-2-cyclopentenones | Gold(I) | acs.org |

| Ring-Expanding Cycloisomerization | Alkylidenecyclopropane acylsilanes | Bicyclo[3.2.0]heptanes, Bicyclo[4.2.0]octanes | Lewis Acid | nih.gov |

| C-H Activation/Annulation | 2-phenyldihydrophthalazinediones and alkynes | Substituted quinazolines | Ruthenium(II) | nih.gov |

Derivatization for Material Science Applications (e.g., Photoswitches)

The conjugated π-system of this compound makes it and its derivatives interesting candidates for applications in materials science, particularly in the development of photoswitches. Photoswitches are molecules that can reversibly change their structure and properties upon irradiation with light. tandfonline.comresearchgate.net

While direct applications of this compound as a photoswitch were not detailed in the search results, the broader class of enones and related cyclic systems are integral to photoswitch design. For example, Donor-Acceptor Stenhouse Adducts (DASAs), a novel class of photoswitches, contain a trienol-enol bridge as part of their structure. tandfonline.com Other photoswitchable systems are based on hydrazones, which can undergo E-Z isomerization. researchgate.netmdpi.com Arylazopyrazoles represent another important class of photoswitches known for their quantitative isomerization and long thermal half-lives. researchgate.net The synthesis of ketocyanine-cored dendrimers, used in organic photodetectors, involves an aldol (B89426) condensation of a complex aldehyde with cyclopentanone, highlighting the utility of the cyclopentanone core in creating photoactive materials. researchgate.net The core principle involves creating a molecule with two stable or metastable states that can be interconverted with light, leading to changes in absorption, fluorescence, or other physical properties. uni-muenchen.deunirioja.es

Green Chemistry Approaches in Enone Synthesis

The principles of green chemistry focus on designing chemical processes that are environmentally friendly, efficient, and safe. pnas.org The synthesis of enones, including this compound, has benefited from the application of these principles.

Traditional methods for enone synthesis often involve multiple steps with stoichiometric reagents. pnas.org Greener alternatives aim to improve atom economy and utilize catalytic processes. Ruthenium-catalyzed redox isomerization of propargyl alcohols provides an atom-economic route to enones. pnas.org Another approach is the palladium-catalyzed oxidative dehydrogenation of saturated ketones using molecular oxygen as the oxidant. organic-chemistry.org Hydroacylation of alkynes is also a highly atom-efficient method for enone synthesis. organic-chemistry.org

The use of environmentally benign solvents and catalysts is another key aspect of green enone synthesis. For example, a metal-free synthesis of α,β-unsaturated ketones uses Eosin Y as an organic photocatalyst in a mixture of acetonitrile (B52724) and water, with ambient air as the oxidant. organic-chemistry.org Non-toxic, copper-based catalysts on a silica (B1680970) support have also been shown to be effective in the selective hydrogenation of α,β-unsaturated ketones. researchgate.net

Table 3: Comparison of Traditional vs. Green Synthetic Approaches for Enones

| Feature | Traditional Methods | Green Chemistry Approaches | Reference |

| Reagents | Stoichiometric oxidants/reductants | Catalytic systems (Ru, Pd, Cu), photocatalysts (Eosin Y) | pnas.orgorganic-chemistry.orgresearchgate.net |

| Oxidant | Heavy metal-based | Molecular oxygen (air) | organic-chemistry.org |

| Solvents | Often chlorinated solvents | Acetonitrile/water | organic-chemistry.org |

| Atom Economy | Lower | Higher (e.g., isomerization, hydroacylation) | pnas.orgorganic-chemistry.org |

| Energy Source | Thermal heating | Visible light | organic-chemistry.orgorganic-chemistry.org |

Solvent-Free and Additive-Free Conditions

The synthesis of α,β-unsaturated ketones, including this compound, under solvent-free and additive-free or minimalist conditions represents a significant advancement in green chemistry. These methods aim to reduce environmental impact by eliminating volatile organic solvents and minimizing the use of auxiliary substances. A prominent approach in this context is the Claisen-Schmidt condensation reaction conducted under solvent-free conditions, often facilitated by grinding or using solid catalysts.

Research has demonstrated the feasibility of reacting cycloalkanones with various aldehydes in the absence of a solvent, frequently employing a simple grinding technique with a solid base catalyst such as sodium hydroxide (B78521) (NaOH). mdpi.comderpharmachemica.comscispace.comresearchgate.netnih.gov This method has been shown to produce α,α'-bis-(substituted-benzylidene)cycloalkanones in excellent yields (96–98%). mdpi.comscispace.comnih.gov The reaction of cyclopentanone with acetaldehyde (B116499) to form this compound is a direct application of this methodology. The process typically involves the mechanical mixing of the reactants with a catalytic amount of a solid base, initiating the condensation cascade.

In a typical solvent-free procedure, cyclopentanone and acetaldehyde are mixed with a solid catalyst. The reaction can be initiated by mechanical grinding at room temperature. The absence of a solvent not only simplifies the reaction setup and workup but can also enhance reaction rates and selectivity by increasing the concentration of the reactants.

Furthermore, studies on the aldol condensation of cyclopentanone have explored the use of various solid catalysts under solvent-free conditions. For instance, natural mineral-based catalysts, modified to introduce acidic sites, have been successfully employed for the aldol condensation of cyclopentanone. mdpi.comresearchgate.net One study reported a cyclopentanone conversion of 85.53% at 150 °C after 4 hours using a sulfonated attapulgite (B1143926) (SO3H-APG) catalyst under solvent-free conditions. mdpi.comresearchgate.net While this specific example focuses on the self-condensation of cyclopentanone, the principle is readily extendable to the cross-condensation with acetaldehyde.

The key advantages of these solvent-free approaches are the reduction of chemical waste, lower energy consumption, and often simpler product isolation procedures. The elimination of solvents, which are major contributors to organic waste in chemical processes, aligns with the core principles of green and sustainable chemistry.

Table 1: Examples of Solvent-Free Synthesis of α,β-Unsaturated Cycloalkanones

| Reactants | Catalyst | Conditions | Product Yield | Reference |

|---|---|---|---|---|

| Cyclopentanone, Benzaldehyde | Solid NaOH (20 mol%) | Grinding, 5 min, RT | 98% (of bis-benzylidene) | nih.gov |

| Cyclohexanone, Benzaldehyde | Solid NaOH (20 mol%) | Grinding, 5 min, RT | 96% (of bis-benzylidene) | nih.gov |

Use of Non-Noble Metal Catalysts

The development of catalytic systems based on non-noble metals is a cornerstone of sustainable synthesis, offering a cost-effective and more abundant alternative to precious metal catalysts like palladium, rhodium, and ruthenium. For the synthesis of α,β-unsaturated ketones such as this compound, several non-noble metal catalysts, including those based on nickel, copper, and iron, have shown significant promise.

Nickel-catalyzed reactions have been reported for the synthesis of α,β-unsaturated ketones through various mechanistic pathways. One notable approach is the aldehyde-free hydroacylation of alkynes, where a nickel catalyst facilitates the coupling of a thioester with an alkyne to produce the target enone. nih.govbohrium.com This method avoids the direct use of aldehydes, which can be prone to side reactions. While not a direct aldol condensation, it represents an alternative strategy for constructing the α,β-unsaturated ketone framework using a non-noble metal.

Copper catalysis has also been explored for similar transformations. For example, N-heterocyclic carbene copper(I) complexes have been used to catalyze the synthesis of α-alkylidene cyclic carbonates from propargylic alcohols and carbon dioxide, which are precursors to α,β-unsaturated systems. rsc.org Copper-catalyzed cross-coupling reactions are also well-established and can be adapted for the formation of the carbon-carbon bond required in the synthesis of this compound.

Iron, being highly abundant and environmentally benign, is an attractive candidate for catalysis. Iron(III) nitrate (B79036) has been utilized as a catalyst for the cross-dehydrogenative coupling (CDC) of C(sp³)–H and C(sp²)–H bonds under solvent-free conditions, a reaction type that can be conceptually applied to the formation of α-alkylidene ketones. beilstein-journals.org Additionally, iron oxides mixed with other metal oxides, such as FeO–MgO, have been shown to be effective catalysts for the cross-aldol condensation of valeraldehyde (B50692) with cyclopentanone, achieving a 66% yield of the corresponding 2-pentylidenecyclopentanone. researchgate.net This demonstrates the potential of iron-based catalysts in promoting the desired aldol condensation to form compounds structurally similar to this compound.

These non-noble metal-catalyzed methods offer a greener and more economical route to this compound and other α,β-unsaturated ketones. The ongoing research in this area focuses on improving catalyst efficiency, expanding the substrate scope, and understanding the reaction mechanisms to design even more effective and selective catalytic systems.

Table 2: Examples of Non-Noble Metal Catalysis in the Synthesis of α,β-Unsaturated Ketones

| Catalyst System | Reactants | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Nickel(II) perchlorate/Zn | Thioester, Alkyne | E-enone | Aldehyde-free hydroacylation | nih.govbohrium.com |

| BPDPrCuCl/CsF | Propargylic alcohol, CO₂ | α-Alkylidene cyclic carbonate | Use of CO₂ as a C1 source | rsc.org |

| FeO–MgO | Valeraldehyde, Cyclopentanone | 2-Pentylidenecyclopentanone | High yield in cross-aldol condensation | researchgate.net |

Emerging Research Directions

Novel Catalytic Systems for Stereoselective Transformations

The development of new catalytic systems is paramount for controlling the stereochemical outcome of reactions involving (2E)-2-ethylidenecyclopentanone and related cyclic enones. Recent advancements focus on organocatalysis and the use of transition-metal complexes to achieve high levels of enantioselectivity and diastereoselectivity.

One promising approach involves the use of chiral primary amines in iminium catalysis. This method lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the enone system, thereby accelerating the reaction and enabling efficient transfer of chirality to the product. beilstein-journals.org For instance, the stereoselective addition of bisthiomalonates to cyclic enones has been achieved with good yields and stereoselectivities using this strategy. beilstein-journals.org Another significant development is the organocatalytic transfer hydrogenation of cyclic enones. researchgate.net The use of imidazolidinone catalysts has proven effective for the enantioselective reduction of β,β-substituted α,β-unsaturated cycloalkenones, yielding β-stereogenic cyclic ketones with high enantiomeric excess. researchgate.net

Multienzymatic systems are also gaining traction for the stereoselective reduction of tetrasubstituted cyclic enones. A two-step process utilizing a stereospecific ene-reductase and a highly enantioselective alcohol dehydrogenase can produce halohydrins with three contiguous stereogenic centers in good yield and with high stereoselectivity. acs.org Furthermore, dual Lewis acidic systems, such as InBr₃–EtAlCl₂, have been found to be optimal for promoting the diastereoselective (3 + 2)-cycloaddition of donor-acceptor cyclopropanes with in situ-generated ketenes to form cyclopentanones. rsc.org

| Catalyst System | Transformation | Key Features |

| Chiral Primary Amines (Iminium Catalysis) | Stereoselective addition of bisthiomalonates | Lowers LUMO energy, good yields and stereoselectivities. beilstein-journals.org |

| Imidazolidinone Catalysts | Transfer hydrogenation of cyclic enones | Generates β-stereogenic cyclic ketones with high enantiomeric excess. researchgate.net |

| Ene-reductase and Alcohol Dehydrogenase | Reduction of α-halo β-alkyl tetrasubstituted cyclic enones | Produces halohydrins with three contiguous stereogenic centers. acs.org |

| InBr₃–EtAlCl₂ Dual Lewis Acidic System | (3 + 2)-cycloaddition with ketenes | Good to excellent yields and diastereoselectivity. rsc.org |

Photochemical Control of this compound Reactivity